1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)-
Description
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a tropane alkaloid ester derivative featuring a 3,4,5-trimethoxybenzoate (3,4,5-TMBA) moiety. Tropane alkaloids are characterized by their bicyclic structure (8-azabicyclo[3.2.1]octane) and are often associated with pharmacological activities, such as anticholinergic or cytotoxic effects. The (-)- designation indicates the levorotatory stereochemistry, which may influence its biological interactions.
Properties
CAS No. |
87421-59-8 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H25NO5/c1-19-12-5-7-13(19)14(8-6-12)24-18(20)11-9-15(21-2)17(23-4)16(10-11)22-3/h9-10,12-14H,5-8H2,1-4H3/t12-,13+,14+/m0/s1 |
InChI Key |
RCYQXSCEIUPTHM-BFHYXJOUSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H](CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- involves its interaction with specific molecular targets and pathways. The compound’s tropane ring system allows it to bind to certain receptors in the nervous system, potentially modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Tropane vs. Yohimbane Core
- Target Compound : The tropane core (1-alpha-H,5-alpha-H-tropan-2-beta-ol) distinguishes it from reserpine, a yohimbane alkaloid ester. Reserpine (methyl 18β-hydroxy-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate 3,4,5-trimethoxybenzoate) shares the 3,4,5-TMBA ester group but features a yohimbane backbone linked to therapeutic effects in hypertension and depression .
- Simple Esters : Alkyl/aryl 3,4,5-TMBA esters (e.g., butyl, isopentyl, 4-methoxy-benzyl) lack the tropane or yohimbane core, relying solely on ester substituents for bioactivity .
Cytotoxicity in Cancer Models
- Butyl 3,4,5-TMBA (Compound 5): Exhibited 2.3-fold higher potency than reference drugs in oral squamous cell carcinoma (OSCC) models .
- Isopentyl 3,4,5-TMBA (Compound 6) : Slightly more potent than Compound 5, suggesting alkyl chain length influences activity .
- 4-Methoxy-Benzyl 3,4,5-TMBA (Compound 9) : Most potent analog, 4.5× more cytotoxic and 6.5× more selective than carboplatin in OSCC .
- Reserpine: Primarily used for hypertension but listed as a carcinogen due to long-term toxicity .
Structure-Activity Relationships (SAR)
- Ester Substituents : Aryl groups (e.g., naphthalene in Compound 11) enhance cytotoxicity compared to diphenyl analogs (Compound 12), while medium alkyl chains optimize potency .
- Core Alkaloid Structure : The tropane or yohimbane backbone may confer tissue-specific targeting. For example, reserpine’s yohimbane structure enables central nervous system penetration, whereas tropane derivatives may exhibit peripheral anticholinergic effects .
Toxicity and Therapeutic Index
- Reserpine: Classified as a human carcinogen (Second Annual Report on Carcinogens) due to DNA adduct formation .
- 3,4,5-TMBA Esters : While cytotoxic, some derivatives (e.g., Compound 9) show high selectivity indices (6.5× vs. carboplatin), suggesting safer profiles .
Data Tables
Table 1: Cytotoxic Activity of Selected 3,4,5-TMBA Derivatives
Table 2: Key Structural and Functional Differences
| Feature | Target Compound | Reserpine | Butyl 3,4,5-TMBA |
|---|---|---|---|
| Core Structure | Tropane | Yohimbane | None (simple ester) |
| Primary Use | Undocumented (likely research) | Hypertension, depression | Anticancer research |
| Selectivity | Unknown | Low (carcinogenic) | High (SI = 2.3×) |
Biological Activity
1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a synthetic compound that belongs to the tropane class of alkaloids. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the context of neurotransmitter modulation. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H25NO5
- Molecular Weight : 335.44 g/mol
- IUPAC Name : [(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate
- CAS Number : 87421-59-8
Synthesis
The compound is synthesized through the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. Common reagents include dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The tropane ring structure allows for binding to various receptors in the central nervous system (CNS), particularly those involved in dopamine transport and modulation.
Key Mechanisms:
- Dopamine Transporter Interaction : The compound has been shown to inhibit binding at the dopamine transporter (DAT), which is crucial for dopamine reuptake in the synaptic cleft . This inhibition can lead to increased levels of dopamine in the synapse, potentially impacting mood and behavior.
- Neurotransmitter Modulation : The interaction with neurotransmitter receptors may modulate the release and uptake of neurotransmitters such as serotonin and norepinephrine, contributing to its psychoactive effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Dopamine Transporter Studies : A study reported that modifications in substituents on the nitrogen atom of similar tropane derivatives significantly affected their binding affinity to DAT. This indicates that structural variations can lead to enhanced or diminished biological activity .
- Behavioral Studies : Research involving animal models has shown that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties akin to those observed with other dopaminergic agents.
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound exhibits a favorable absorption rate with a moderate half-life, making it a candidate for further therapeutic exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
